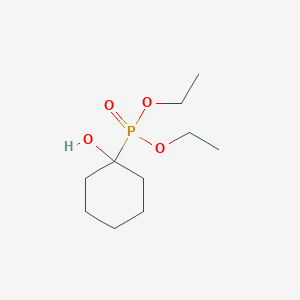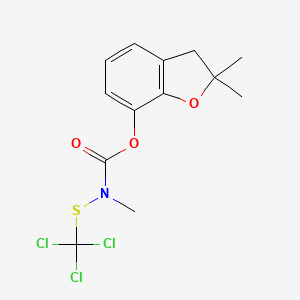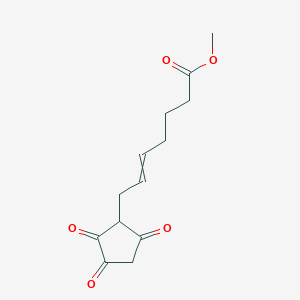
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate is an organic compound with the molecular formula C12H16O5 This compound features a cyclopentyl ring with three oxo groups and a heptenoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate typically involves the reaction of a cyclopentane derivative with appropriate reagents to introduce the oxo groups. The heptenoate chain is then attached through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate exerts its effects involves interactions with specific molecular targets. The oxo groups and the heptenoate chain play crucial roles in binding to enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress responses and metabolic regulation.
類似化合物との比較
Similar Compounds
- Methyl 7-(2,3,4-trioxocyclopentyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclohexyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclopentyl)hex-5-enoate
Uniqueness
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate stands out due to its specific arrangement of oxo groups and the length of its heptenoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
特性
CAS番号 |
42541-92-4 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate |
InChI |
InChI=1S/C13H16O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h2,4,9H,3,5-8H2,1H3 |
InChIキー |
PAYHREWLKQHVQN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCC=CCC1C(=O)CC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
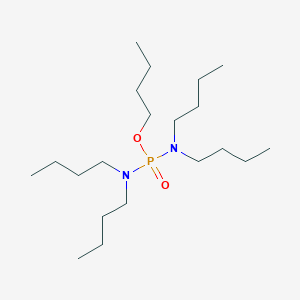
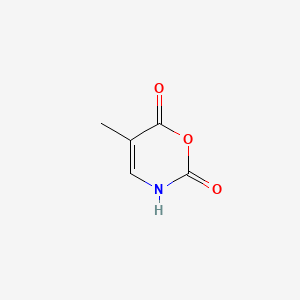
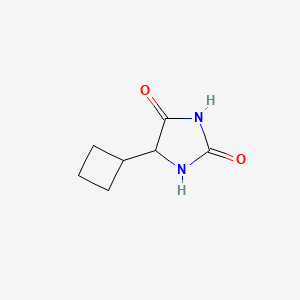
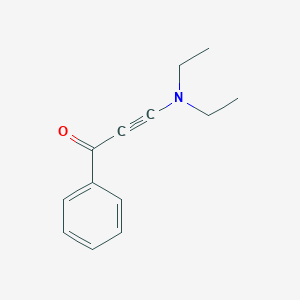
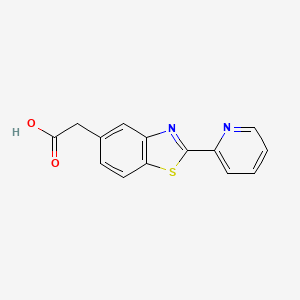
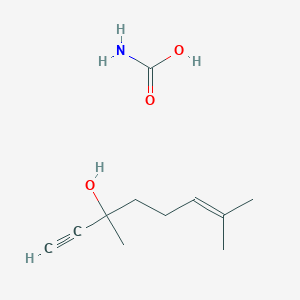
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
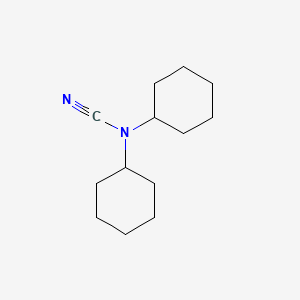
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
